Cas no 54029-61-7 (1-Amino-2-nitro-4-methoxy-O-methylbenzene)

1-Amino-2-nitro-4-methoxy-O-methylbenzene is a nitro-substituted aromatic compound featuring both amino and methoxy functional groups. Its molecular structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and agrochemicals. The presence of electron-donating (methoxy) and electron-withdrawing (nitro) groups enhances its reactivity in electrophilic and nucleophilic substitution reactions. This compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its well-defined chemical properties allow for precise functionalization, making it useful in multi-step synthetic routes. Care should be taken due to potential sensitivity to light and heat. Suitable for research and industrial applications requiring controlled aromatic derivatization.
1-Amino-2-nitro-4-methoxy-O-methylbenzene structure
54029-61-7 structure
Product Name:1-Amino-2-nitro-4-methoxy-O-methylbenzene
CAS No:54029-61-7
MF:C8H10N2O4
MW:198.176002025604
CID:355754
PubChem ID:18509202
Update Time:2025-06-14

1-Amino-2-nitro-4-methoxy-O-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • 4-(Methoxymethoxy)-2-nitroaniline
    • 1-Amino-2-nitro-4-methoxy-O-methylbenzene
    • 1-AMINO-2-NITRO-4-METHOXY-O-METHYL-BENZENE
    • Benzenamine, 4-(methoxymethoxy)-2-nitro-
    • SCHEMBL6831160
    • 4-Methoxymethoxy-2-nitrophenylamine
    • 54029-61-7
    • CS-0453502
    • 1-amino-4methoxymethoxy-2-nitrobenzene
    • FT-0661956
    • DTXSID30594285
    • JYMLEEMEKCPXBF-UHFFFAOYSA-N
    • 4-Methoxymethoxy-2-nitroaniline
    • 2-nitro-4-methoxymethoxyaniline
    • G10128
    • 4-Methoxymethoxy-2-nitro-phenylamine
    • Inchi: 1S/C8H10N2O4/c1-13-5-14-6-2-3-7(9)8(4-6)10(11)12/h2-4H,5,9H2,1H3
    • InChI Key: JYMLEEMEKCPXBF-UHFFFAOYSA-N
    • SMILES: O(COC)C1C=CC(=C(C=1)[N+](=O)[O-])N

Computed Properties

  • Exact Mass: 198.06400
  • Monoisotopic Mass: 198.06405680g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 90.3Ų

Experimental Properties

  • PSA: 90.30000
  • LogP: 2.26410

1-Amino-2-nitro-4-methoxy-O-methylbenzene Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1-Amino-2-nitro-4-methoxy-O-methylbenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A618415-1g
1-Amino-2-nitro-4-methoxy-O-methylbenzene
54029-61-7
1g
$ 173.00 2023-04-19
TRC
A618415-10g
1-Amino-2-nitro-4-methoxy-O-methylbenzene
54029-61-7
10g
$ 1326.00 2023-04-19
Alichem
A019148915-5g
4-(Methoxymethoxy)-2-nitroaniline
54029-61-7 95%
5g
543.78 USD 2021-06-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1524169-1g
4-(Methoxymethoxy)-2-nitroaniline
54029-61-7 98%
1g
¥936.00 2024-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1524169-5g
4-(Methoxymethoxy)-2-nitroaniline
54029-61-7 98%
5g
¥3888.00 2024-05-09
Crysdot LLC
CD12063386-5g
4-(Methoxymethoxy)-2-nitroaniline
54029-61-7 95+%
5g
$513 2024-07-24

1-Amino-2-nitro-4-methoxy-O-methylbenzene Production Method

Additional information on 1-Amino-2-nitro-4-methoxy-O-methylbenzene

Comprehensive Analysis of 1-Amino-2-nitro-4-methoxy-O-methylbenzene (CAS No. 54029-61-7): Properties, Applications, and Industry Trends

1-Amino-2-nitro-4-methoxy-O-methylbenzene (CAS No. 54029-61-7) is a specialized organic compound widely recognized for its unique chemical structure and versatile applications in industrial and research settings. This compound, often referred to by its systematic name or the shorthand ANMOMB, belongs to the class of nitroaromatic compounds, which are pivotal in synthetic chemistry due to their reactivity and functional diversity. The presence of both amino and nitro groups on the benzene ring, combined with methoxy and methyl substituents, makes it a valuable intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.

In recent years, the demand for nitroaromatic intermediates like 1-Amino-2-nitro-4-methoxy-O-methylbenzene has surged, driven by advancements in green chemistry and sustainable manufacturing. Researchers and industry professionals frequently search for "eco-friendly synthesis of nitro compounds" or "applications of methoxy-substituted aromatics," reflecting a growing interest in reducing environmental impact while maintaining efficiency. This compound’s stability under mild conditions and compatibility with catalytic reduction methods align well with these trends, making it a subject of ongoing innovation.

The molecular structure of CAS No. 54029-61-7 features a benzene ring with four distinct functional groups: an amino group (-NH2) at position 1, a nitro group (-NO2) at position 2, a methoxy group (-OCH3) at position 4, and a methyl ether (-OCH3) attached to the oxygen at position 1. This arrangement grants the compound moderate polarity, facilitating its solubility in organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO). Such properties are critical for its use in high-performance liquid chromatography (HPLC) and as a precursor in multistep organic synthesis.

One of the most searched topics related to this compound is its role in "dye and pigment manufacturing." The nitro and amino groups contribute to chromophore formation, enabling the production of vibrant azo dyes used in textiles and inks. Additionally, its methoxy substituent enhances lightfastness, a property highly valued in industries demanding UV-resistant materials. Recent studies have also explored its potential in "photodynamic therapy" and "organic electronics," where its electron-withdrawing and donating capabilities are leveraged for advanced materials.

From a safety and handling perspective, 1-Amino-2-nitro-4-methoxy-O-methylbenzene requires standard precautions for nitroaromatic compounds, including avoidance of prolonged skin contact and inhalation of dust. However, it is not classified as a high-risk material under global regulatory frameworks, which aligns with searches for "low-toxicity chemical intermediates." Its stability at room temperature and compatibility with common lab protocols further enhance its practicality for academic and industrial use.

Looking ahead, the compound’s adaptability positions it as a candidate for emerging fields like "bioconjugation chemistry" and "catalysis research." As industries prioritize "sustainable chemical processes," derivatives of CAS No. 54029-61-7 may play a role in developing biodegradable agrochemicals or non-toxic dyes. For researchers seeking "structure-activity relationships of nitroaromatics" or "functional group tuning in benzene derivatives," this compound offers a rich template for experimentation.

In summary, 1-Amino-2-nitro-4-methoxy-O-methylbenzene (CAS No. 54029-61-7) exemplifies the intersection of traditional chemistry and modern innovation. Its multifaceted applications, from dye synthesis to material science, underscore its relevance in both academic and industrial contexts. As search trends highlight a shift toward green synthesis and functional materials, this compound’s unique attributes ensure its continued significance in the chemical landscape.

Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd